Isonicotinicacidpotassiumsalt
Description
Contemporary Significance in Chemical Synthesis and Materials Science
In contemporary chemical research, isonicotinic acid potassium salt serves as a crucial precursor and building block in several key areas. Its utility in chemical synthesis is highlighted by its role in the formation of organometallic compounds and coordination polymers. For instance, it has been used in the synthesis of novel organotin(IV) compounds by reacting it with organotin(IV) chlorides. These reactions typically result in high yields of crystalline products with potential applications in various fields.
The significance of isonicotinic acid potassium salt in materials science is primarily centered on its function as a ligand in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The isonicotinate (B8489971) ligand, derived from the potassium salt, can coordinate to metal centers to form extended, often porous, network structures. The geometry and connectivity of these frameworks can be tuned by the choice of metal ion and the coordination mode of the isonicotinate ligand.
Evolution of Research Paradigms for Isonicotinic Acid Derivatives
Research involving isonicotinic acid and its derivatives has evolved significantly over time. Initially, much of the focus was on the biological activity of these compounds, particularly in the context of pharmaceuticals. Isonicotinic acid hydrazide (isoniazid), for example, is a well-known antitubercular drug. researchgate.net This has spurred further investigation into other derivatives for potential therapeutic applications.
More recently, the research paradigm has shifted towards the materials science applications of isonicotinic acid derivatives. The ability of the isonicotinate anion to act as a versatile linker in coordination chemistry has opened up new avenues for the design and synthesis of functional materials. Researchers are now exploring the use of isonicotinate-based MOFs and coordination polymers for applications such as:
Gas adsorption and storage: The porous nature of these materials makes them promising candidates for storing gases like hydrogen and carbon dioxide. acs.org
Catalysis: The metal centers within the frameworks can act as catalytic sites for various chemical reactions.
Luminescence: Lanthanide-based coordination polymers incorporating isonicotinate have been synthesized and studied for their luminescent properties. ekb.eg
This evolution reflects a broader trend in chemistry, where the focus is increasingly on the rational design of materials with specific, tailored properties.
Delineation of Key Research Domains for Isonicotinicacidpotassiumsalt
The key research domains for isonicotinic acid potassium salt are primarily driven by its role as a ligand in coordination chemistry. These domains can be broadly categorized as:
Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research involves the use of potassium isonicotinate to synthesize coordination polymers and MOFs. nih.gov Researchers are investigating how the choice of metal ion, solvent, and reaction conditions influences the resulting structure and properties of these materials. For example, the reaction of cobalt(II) with isonicotinate can lead to the formation of a microporous coordination polymer with multiple active metal sites. acs.orgontosight.ai
Synthesis of Novel Compounds: Isonicotinic acid potassium salt is a valuable reagent for synthesizing new chemical entities. Its reaction with other chemical species can lead to the formation of compounds with interesting structural features and potential applications. For instance, its use in the synthesis of organotin(IV) isonicotinates has been reported.
Functional Materials: The development of functional materials with specific properties is a major focus. This includes materials for gas storage, catalysis, and luminescent applications. The tunability of the properties of MOFs and coordination polymers through the use of ligands like isonicotinate is a key aspect of this research domain.
The following tables provide a summary of key data related to isonicotinic acid potassium salt and its applications in research.
| Property | Value | Reference |
| Molecular Formula | C6H4KNO2 | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | White crystalline powder | acs.org |
| Solubility | Highly soluble in water | acs.org |
Table 1: Physical and Chemical Properties of Isonicotinic Acid Potassium Salt
| Research Area | Application of Isonicotinic Acid Potassium Salt | Example Research Finding | Reference |
| Coordination Polymers | As a ligand to form extended network structures. | Synthesis of a microporous cobalt(II) isonicotinate polymer with H2 adsorption capabilities. | acs.orgontosight.ai |
| Metal-Organic Frameworks (MOFs) | As a building block for porous materials. | Formation of a nickel isonicotinate MOF with potential for CO2 capture. | |
| Organometallic Synthesis | As a precursor for novel organometallic complexes. | Reaction with organotin(IV) chlorides to produce new organotin(IV) isonicotinates. | |
| Functional Materials | To create materials with specific luminescent or catalytic properties. | Synthesis of luminescent lanthanide-isonicotinate complexes. | ekb.eg |
Table 2: Key Research Applications of Isonicotinic Acid Potassium Salt
Structure
2D Structure
Properties
CAS No. |
25108-37-6 |
|---|---|
Molecular Formula |
C6H4KNO2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
potassium;pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
TZGCJHAOBCFPNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
Rational Design and Synthesis Strategies for Isonicotinicacidpotassiumsalt
The formation of isonicotinic acid potassium salt is fundamentally an acid-base neutralization reaction. The carboxylic acid group of isonicotinic acid reacts with a potassium base to form the corresponding potassium carboxylate salt and water. The rational design of its synthesis focuses on maximizing yield, purity, and efficiency while minimizing environmental impact.
The most common pathway to synthesize isonicotinic acid potassium salt is through the reaction of isonicotinic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent. A typical procedure involves dissolving potassium hydroxide in a polar solvent like methanol (B129727), followed by the addition of isonicotinic acid. researchgate.net The subsequent removal of the solvent by evaporation yields the potassium salt. researchgate.net
Optimization of this process hinges on several key parameters, primarily the choice of solvent. The solvent must effectively dissolve both the acidic precursor and the basic potassium source to facilitate the reaction. The selection of a solvent with a relatively low boiling point, such as ethanol (B145695) or methanol, simplifies its removal post-reaction. Water is also a viable, green solvent. The reaction stoichiometry is critical; a 1:1 molar ratio of isonicotinic acid to potassium hydroxide is typically employed to ensure complete conversion without the need to remove excess unreacted starting materials. While the reaction is generally exothermic and proceeds readily at ambient temperature, gentle heating can be applied to ensure the reaction goes to completion. Purification of the resulting salt can be achieved through recrystallization from an appropriate solvent system to remove any impurities.
Table 1: Comparison of Solvents for Isonicotinic Acid Potassium Salt Synthesis This table is generated based on chemical principles and data from related syntheses.
| Solvent | Boiling Point (°C) | Polarity | Advantages | Disadvantages |
|---|---|---|---|---|
| Methanol | 64.7 | High | Excellent solubility for reactants researchgate.net | Toxic and flammable |
| Ethanol | 78.4 | High | Good solubility, less toxic than methanol | Flammable |
| Water | 100 | Very High | Non-toxic, non-flammable, environmentally benign | Higher energy input required for removal |
| Isopropanol | 82.6 | Medium | Good solvent, relatively low toxicity | Flammable |
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of isonicotinic acid potassium salt aligns well with several principles of green chemistry. The underlying acid-base reaction is an excellent example of high atom economy, as it produces the desired salt and water, a benign byproduct, with minimal waste.
Sustainable approaches focus on the use of safer, renewable solvents like water or ethanol instead of more hazardous options like methanol. iptsalipur.org The reaction's ability to proceed efficiently at room temperature reduces the energy consumption typically associated with chemical syntheses that require heating or reflux. iptsalipur.org Furthermore, the simplicity of the reaction avoids the use of complex and potentially hazardous reagents or catalysts.
More advanced green methods, such as mechanochemical synthesis (solid-state milling) and sonication (ultrasound-assisted synthesis), offer pathways that can reduce or eliminate the need for solvents altogether. rsc.orgmdpi.com These techniques, proven effective for synthesizing derivatives of isonicotinic acid, can lead to shorter reaction times and increased yields, representing a frontier in the sustainable production of the potassium salt. tandfonline.comresearchgate.net
Beyond traditional solvent-based methods, novel synthetic strategies are being explored to enhance efficiency and sustainability.
Mechanosynthesis : This solvent-free approach involves the direct grinding or milling of solid reactants (isonicotinic acid and potassium hydroxide). rsc.org The mechanical energy supplied facilitates the chemical reaction, eliminating the need for solvents and often simplifying product isolation. This method has been successfully applied to the synthesis of related hydrazone derivatives. rsc.org
Ultrasound-Assisted Synthesis : The application of ultrasonic waves to the reaction mixture can significantly accelerate the rate of salt formation. mdpi.com This phenomenon, known as sonochemistry, creates localized hot spots of intense temperature and pressure, enhancing mass transfer and reaction kinetics. This method has been used to efficiently synthesize novel pyridinium (B92312) salts based on isonicotinic acid hydrazide. mdpi.com
Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of isonicotinic acid derivatives, often from hours to minutes. researchgate.net This efficiency stems from the direct heating of the polar molecules in the reaction mixture. This approach, which complies with green chemistry principles, could be adapted for the rapid synthesis of the potassium salt. researchgate.net
Table 2: Comparison of Synthetic Methodologies This table is generated based on data from related syntheses.
| Methodology | Typical Reaction Time | Solvent Use | Energy Input | Key Advantage |
|---|---|---|---|---|
| Conventional (Solvent) | 1-4 hours | High | Low to Medium | Simple, well-established |
| Mechanosynthesis | 30-60 minutes | None | Low (Mechanical) | Solvent-free, rapid rsc.org |
| Ultrasound-Assisted | 15-60 minutes | Low to None | Low (Electrical) | Increased efficiency mdpi.com |
| Microwave-Assisted | 5-15 minutes | Low | Medium (Microwave) | Drastically reduced time researchgate.net |
Precursor Chemistry and Advanced Derivatization Techniques
The versatility of isonicotinic acid chemistry stems from the ability to synthesize a wide array of substituted precursors and to perform post-synthetic modifications to introduce new functional groups.
The isonicotinic acid scaffold can be modified with various functional groups prior to its conversion to the potassium salt. These substitutions are crucial for tuning the molecule's chemical and physical properties.
A common strategy for producing substituted pyridine (B92270) carboxylic acids is the oxidation of alkyl-substituted pyridines. beilstein-journals.org For instance, nicotinic acid (an isomer of isonicotinic acid) can be prepared through the oxidation of 3-picoline. beilstein-journals.org Similarly, complex precursors like 2-cyclopentyl-6-methoxy-isonicotinic acid have been synthesized for use as intermediates in the preparation of immunomodulating agents. google.com
Another important route is the hydrolysis of a nitrile group. The synthesis of 2-cyano isonicotinic acid is achieved by the alkaline hydrolysis of methyl 2-cyanoisonicotinate using a base such as potassium carbonate or sodium carbonate in a solvent mixture. google.com
Table 3: Examples of Substituted Isonicotinic Acid Precursor Synthesis This table is generated based on data from cited research papers.
| Precursor | Starting Material(s) | Key Reagents/Reaction | Reference |
|---|---|---|---|
| Isonicotinic Acid | 4-Picoline | Oxidation (e.g., KMnO₄) | beilstein-journals.org |
| 2-Cyano-isonicotinic Acid | Methyl 2-cyanoisonicotinate | Alkaline Hydrolysis (K₂CO₃) | google.com |
| 2-Cyclopentyl-6-methoxy-isonicotinic Acid | Substituted Pyridine Derivatives | Multi-step synthesis | google.com |
| 5-substituted Nicotinic Acids | 6-chloronicotinic acid ethyl ester | Sonogashira coupling followed by reduction and saponification | nih.gov |
Post-Synthetic Modification and Functionalization Strategies
Once the isonicotinic acid core is formed, it can undergo various transformations to yield a vast range of functionalized derivatives. While these modifications are often performed on the acid or its hydrazide derivative (isoniazid), the resulting products highlight the chemical possibilities of the isonicotinic framework.
A primary functionalization strategy is the formation of hydrazones. Isonicotinic acid hydrazide, readily synthesized from isonicotinic acid, is condensed with a wide variety of substituted aldehydes and ketones to produce isonicotinohydrazides. ect-journal.kzect-journal.kzmdpi.com This reaction creates a new C=N bond and attaches diverse aryl or alkyl groups to the molecule. ect-journal.kzmdpi.com
The potassium salt of isonicotinic acid can itself act as a nucleophilic reagent. For example, it has been used in reactions with organotin(IV) chlorides to synthesize new organometallic compounds, demonstrating a direct functionalization of the carboxylate group. researchgate.net
Furthermore, the carboxylic acid group can be converted into other functional groups. Treatment with thionyl chloride can convert the acid into the more reactive isonicotinoyl chloride, which can then be used to form esters and amides. researchgate.net These derivatives are pivotal in building more complex molecular architectures. Crystalline amine-functionalized hydrazones have also been shown to undergo post-synthetic modifications in reactions with aldehyde vapors to form new Schiff bases. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isonicotinic acid |
| Potassium hydroxide |
| Potassium carbonate |
| Methanol |
| Ethanol |
| Water |
| Isopropanol |
| Isonicotinic acid hydrazide (Isoniazid) |
| Aldehydes |
| Ketones |
| Isonicotinohydrazides |
| Organotin(IV) chlorides |
| Thionyl chloride |
| Isonicotinoyl chloride |
| Schiff bases |
| 4-Picoline |
| Potassium permanganate |
| 2-Cyano isonicotinic acid |
| Methyl 2-cyanoisonicotinate |
| Sodium carbonate |
| 2-Cyclopentyl-6-methoxy-isonicotinic acid |
| 6-chloronicotinic acid ethyl ester |
| Nicotinic acid |
Mechanistic Elucidation of Synthetic Reactions
The formation of isonicotinic acid potassium salt is fundamentally an acid-base neutralization reaction. The mechanism involves the transfer of a proton from the carboxylic acid group of isonicotinic acid to a potassium-containing base, typically potassium hydroxide (KOH). This process, while seemingly straightforward, is governed by the principles of proton transfer, ionic interactions, and the influence of the reaction medium.
The primary reaction pathway involves the deprotonation of isonicotinic acid (also known as 4-pyridinecarboxylic acid) by a hydroxide ion (OH⁻) from dissociated potassium hydroxide. patsnap.com Isonicotinic acid, a weak acid, releases a proton (H⁺) from its carboxylic acid functional group (-COOH). ontosight.ai The hydroxide ion, a strong base, readily accepts this proton to form water. patsnap.com The resulting products are the potassium isonicotinate (B8489971) salt and water.
The mechanistic steps in an aqueous solution are as follows:
Dissociation of Reactants: In an aqueous medium, potassium hydroxide, being a strong electrolyte, completely dissociates into potassium ions (K⁺) and hydroxide ions (OH⁻). patsnap.com Isonicotinic acid, a weak acid, partially dissociates into isonicotinate anions and hydronium ions (H₃O⁺).
Proton Transfer: The highly reactive hydroxide ion acts as a Brønsted-Lowry base and abstracts the acidic proton from the carboxylic acid group of the isonicotinic acid molecule. patsnap.com This is the key proton transfer step. The lone pair of electrons on the oxygen atom of the hydroxide ion forms a new bond with the hydrogen atom of the carboxyl group.
Formation of Products: This proton transfer results in the formation of a water molecule and the isonicotinate anion (C₆H₄NO₂⁻). The negatively charged isonicotinate anion and the positively charged potassium ion (K⁺) are held together by electrostatic attraction, forming the ionic salt, isonicotinic acid potassium salt.
Computational studies on proton transfer reactions highlight that the process is often the rate-limiting step in many chemical transformations and can be influenced by the surrounding solvent molecules which stabilize the forming ionic species. manchester.ac.uk While specific computational data for the isonicotinic acid-KOH reaction is not extensively published, the general principles of acid deprotonation in aqueous solutions are well-established. manchester.ac.uk
The driving force for this reaction is the formation of the stable water molecule and the energetically favorable salt. The pKa of isonicotinic acid's carboxylic group is a key determinant of its acidity and the feasibility of this reaction.
Mechanochemical approaches, involving the grinding of reactants in the solid state, have also been explored for the synthesis of related metal-organic frameworks. acs.org In such solvent-free conditions, the reaction mechanism would differ, proceeding through direct solid-state interactions and intimate mixing of the reactants, rather than through solvated ions. acs.org
Table of Relevant Physicochemical Data
| Parameter | Value | Significance |
| pKa of Isonicotinic Acid | 3-4 (for a saturated solution) sigmaaldrich.com | Indicates the acidity of the carboxylic acid group and its propensity to donate a proton to a base. |
| Molecular Formula of Isonicotinic Acid | C₆H₅NO₂ wikipedia.org | Defines the elemental composition of the starting acidic compound. |
| Molecular Formula of Potassium Isonicotinate | C₆H₄NO₂K lookchem.com | Defines the elemental composition of the final salt product. |
Advanced Spectroscopic and Analytical Characterization for Research
High-Resolution Spectroscopic Investigations
Advanced spectroscopic techniques are indispensable for the detailed characterization of Isonicotinic acid potassium salt, providing in-depth information about its structure, molecular vibrations, electronic properties, and elemental composition. These methods are fundamental in research for confirming the identity, purity, and specific structural features of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of Isonicotinic acid potassium salt in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous structural assignment.
The formation of the potassium salt from isonicotinic acid involves the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate group (-COO⁻K⁺). This change significantly alters the electron density distribution within the molecule, which is reflected in the chemical shifts of the nearby protons and carbons. In ¹H NMR, the acidic proton of the carboxyl group, which would appear at a very downfield position (typically >10 ppm) in the parent acid, is absent in the salt. The protons on the pyridine (B92270) ring also experience a shift in their resonance frequencies due to the change in the electronic nature of the substituent at the C-4 position.
Similarly, ¹³C NMR spectroscopy reveals changes in the chemical environment of the carbon atoms. The most significant change is observed for the carboxyl carbon, which shifts upon deprotonation. The chemical shifts of the carbons within the pyridine ring are also affected, providing further confirmation of the salt's structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the complete structural assignment.
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the isonicotinate (B8489971) moiety, based on data for the parent isonicotinic acid. chemicalbook.com
| Atom | ¹H Chemical Shift (ppm) - Isonicotinic Acid Reference chemicalbook.com | ¹³C Chemical Shift (ppm) - Isonicotinic Acid Reference |
|---|---|---|
| C2, C6 | ~8.79 | ~150.5 |
| C3, C5 | ~7.83 | ~122.0 |
| C4 | - | ~141.0 |
| COOH/COO⁻ | >10 (absent in salt) | ~166.0 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in Isonicotinic acid potassium salt by probing their characteristic vibrational modes.
In FT-IR spectroscopy, the most notable change upon converting isonicotinic acid to its potassium salt is the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching band of the acid (around 1700-1730 cm⁻¹). These are replaced by two distinct stretching vibrations of the carboxylate group (COO⁻): an asymmetric stretch (νas) typically appearing in the 1550-1620 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1420 cm⁻¹ region. researchgate.net The vibrations of the pyridine ring, such as C=C and C=N stretching, also appear in the fingerprint region (below 1600 cm⁻¹) and can be used for identification.
Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible in Raman spectra, the symmetric stretch is often stronger than in the IR spectrum. The pyridine ring vibrations are typically strong and well-defined in Raman spectra, making it a valuable tool for identifying the core heterocyclic structure. researchgate.netconicet.gov.arconicet.gov.ar
The following table lists key vibrational frequencies for the isonicotinate anion.
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Carboxylate Asymmetric Stretch (νas COO⁻) | 1550 - 1620 | 1550 - 1620 (Weak) |
| Carboxylate Symmetric Stretch (νs COO⁻) | 1300 - 1420 | 1300 - 1420 (Strong) |
| Pyridine Ring C=C/C=N Stretching | 1600 - 1400 | 1600 - 1400 |
| Pyridine Ring Breathing | ~1000 | ~1000 (Strong) |
| C-H in-plane bending | 1300 - 1000 | 1300 - 1000 |
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic structure and transitions within the Isonicotinic acid potassium salt molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of Isonicotinic acid potassium salt is dominated by the electronic transitions of the pyridine ring, which is an aromatic heterocycle. Typically, aromatic systems exhibit π → π* transitions, which are responsible for strong absorption bands in the UV region. The deprotonation of the carboxylic acid to form the carboxylate can induce a slight shift in the position and intensity of these absorption bands (a chromophoric shift) due to the change in electron density on the ring. Studies on related potassium isonicotinoyltrifluoroborate salts have shown absorption bands in the UV region, which are characteristic of the isonicotinoyl moiety. researchgate.netconicet.gov.ar
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. While some aromatic molecules are highly fluorescent, isonicotinic acid and its simple salts are generally not considered strong fluorophores. Therefore, fluorescence spectroscopy is less commonly used for routine characterization of this compound but could be relevant in studies involving its interaction with other fluorescent species or in specific environments that might enhance emission. nih.gov
| Electronic Transition | Typical Wavelength (λmax) | Region |
|---|---|---|
| π → π | ~200 - 280 nm | UV |
| n → π | >280 nm (often weak) | UV |
| Parameter | Information Obtained from Single-Crystal XRD |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Atomic Coordinates | 3D position of each atom |
| Bond Lengths and Angles | Precise geometric parameters |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For a salt like Isonicotinic acid potassium salt (C₆H₄KNO₂), the molecular weight is 161.20 g/mol . In mass spectrometry, the compound would typically be analyzed by observing the ions corresponding to the isonicotinate anion (C₆H₄NO₂⁻) and the potassium cation (K⁺). Using a negative ion mode, a strong signal for the isonicotinate anion would be expected at an m/z of 122.03. In positive ion mode, a peak for the potassium ion would be seen at m/z 39.0.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide structural information. The isonicotinate anion can fragment through characteristic pathways. A common fragmentation for carboxylates is the loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. libretexts.orgchemguide.co.uk This would result in a fragment ion corresponding to a deprotonated pyridine molecule.
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| Isonicotinate Anion | [C₆H₄NO₂]⁻ | 122.03 | Parent anion in negative ion mode |
| Potassium Cation | [K]⁺ | 38.96 | Cation in positive ion mode |
| Fragment (Loss of CO₂) | [C₅H₄N]⁻ | 78.02 | From fragmentation of the isonicotinate anion |
X-Ray Fluorescence (XRF) and Energy Dispersive X-Ray Spectroscopy (EDX or EDS) are non-destructive analytical techniques used to determine the elemental composition of a material. These methods are highly effective for confirming the presence of potassium and other elements in the salt.
In these techniques, the sample is irradiated with high-energy X-rays or an electron beam, causing the ejection of core-shell electrons from the atoms. When electrons from higher energy shells drop down to fill these vacancies, they emit characteristic X-rays with energies unique to each element. By detecting and measuring the energies of these emitted X-rays, the elemental makeup of the sample can be identified.
For Isonicotinic acid potassium salt (C₆H₄KNO₂), XRF or EDX analysis would be expected to show distinct peaks corresponding to potassium (K), carbon (C), nitrogen (N), and oxygen (O). researchgate.net These techniques can provide quantitative data on the relative abundance of these elements, which can be used to verify the stoichiometry of the salt. When coupled with a scanning electron microscope (SEM), EDX can also be used to map the spatial distribution of these elements across a sample, which is useful for assessing homogeneity.
| Element | Symbol | Expected Detection | Application |
|---|---|---|---|
| Potassium | K | Yes | Confirmation of the cation |
| Carbon | C | Yes | Confirmation of the organic structure |
| Nitrogen | N | Yes | Confirmation of the pyridine ring |
| Oxygen | O | Yes | Confirmation of the carboxylate group |
Advanced Chromatographic and Separation Science Methodologies
Advanced chromatographic techniques are indispensable in the analytical landscape of isonicotinic acid potassium salt, facilitating not only the determination of purity but also the comprehensive separation and quantification of related substances. These methodologies are pivotal in research and quality control, ensuring the chemical integrity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of isonicotinic acid and its saline forms, such as the potassium salt. The technique's high resolution and sensitivity enable the separation of the primary compound from its potential impurities and degradation products. A variety of HPLC methods have been developed, employing different stationary and mobile phases to achieve optimal separation.
One established method utilizes a Primesep 100 mixed-mode stationary phase column. sielc.com This approach employs an isocratic mobile phase consisting of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. sielc.com Another common approach for related compounds of isoniazid (B1672263), a derivative of isonicotinic acid, is the use of a C18 column with a mobile phase containing a potassium dihydrogen phosphate (B84403) buffer. researchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of isonicotinic acid from other related substances. researchgate.net
The selection of the column is crucial for effective separation. Columns such as the Inertsil C18 are frequently used for the analysis of isonicotinic acid and related compounds. researchgate.netresearchgate.net The particle size of the stationary phase, typically around 5 µm, influences the efficiency of the separation. sielc.comresearchgate.net
The following table summarizes typical parameters for the HPLC analysis of isonicotinic acid:
| Parameter | Value | Reference |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | sielc.com |
| Flow Rate | 1.0 ml/min | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Column | Inertsil C18, 250 x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 6.9) | researchgate.net |
| Flow Rate | 1.5 ml/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of isonicotinic acid and its potassium salt, direct analysis by GC is challenging. asianpubs.org To overcome this limitation, derivatization is often employed to convert the non-volatile analyte into a more volatile derivative. asianpubs.org For instance, isonicotinic acid can be esterified to its methyl ester, methyl-isonicotinate, which is amenable to GC analysis. asianpubs.orgasianpubs.org
A reported GC method for the determination of methyl-isonicotinate utilizes a DB-5 column with a flame ionization detector (FID). asianpubs.orgasianpubs.org The temperature programming of the GC oven is crucial for the separation of the analyte from other components. asianpubs.org
In some instances, direct GC-MS analysis of isonicotinic acid without derivatization has been reported for the analysis of niacin and its impurities. mdpi.comsemanticscholar.org This method employs a mass spectrometer as the detector, providing high sensitivity and selectivity. mdpi.comsemanticscholar.org
The following table outlines the parameters for the GC analysis of isonicotinic acid and its derivative:
| Parameter | Value | Reference |
| Analyte | Methyl-isonicotinate (derivatized) | asianpubs.orgasianpubs.org |
| Column | DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness | asianpubs.orgasianpubs.org |
| Detector | Flame Ionization Detector (FID) | asianpubs.org |
| Injector Temperature | 230°C | asianpubs.org |
| Detector Temperature | 250°C | asianpubs.org |
| Oven Program | 100°C (0 min) @ 10°C/min to 270°C (5 min) | asianpubs.org |
| Analyte | Isonicotinic acid (underivatized) | mdpi.comsemanticscholar.org |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | semanticscholar.org |
| Detector | Mass Spectrometer (MS) | semanticscholar.org |
Exploration of Miniaturized and Hyphenated Analytical Devices
The field of analytical chemistry is continuously evolving towards the development of miniaturized and hyphenated systems that offer advantages such as reduced sample and reagent consumption, faster analysis times, and portability. wikipedia.orgelveflow.com These technologies hold significant potential for the analysis of isonicotinic acid potassium salt.
Lab-on-a-Chip (LOC) devices integrate multiple laboratory functions onto a single chip, enabling automated and high-throughput analysis of minute sample volumes. wikipedia.org LOC systems can incorporate various analytical techniques, including electrophoresis and chromatography, and could be adapted for the rapid quality control of isonicotinic acid potassium salt. wikipedia.orglibretexts.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgopenchemicalengineeringjournal.com CE-MS is particularly well-suited for the analysis of ionic species and could be employed for the precise determination of isonicotinic acid potassium salt and its related ionic impurities. wikipedia.orgmdpi.com The technique offers high resolving power and requires only nanoliter volumes of sample. wikipedia.org
Thermal Analysis Techniques for Material Behavior Studies
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. For isonicotinic acid potassium salt, these methods provide valuable information about its thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ijcce.ac.ir TGA can be used to determine the temperature at which isonicotinic acid potassium salt begins to decompose, as well as the kinetics of its thermal decomposition. mdpi.commdpi.com For isonicotinic acid, TGA has shown that the compound is thermally stable up to approximately 180°C, after which it undergoes a single-step mass loss. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. nih.gov Studies on isonicotinic acid have revealed that it undergoes sublimation rather than melting upon heating. researchgate.net The DSC thermogram of isonicotinic acid shows an endothermic peak corresponding to this sublimation process. researchgate.net
The following table summarizes the thermal properties of isonicotinic acid:
| Thermal Analysis Technique | Observation | Temperature (°C) | Reference |
| TGA | Onset of mass loss | ~180 | researchgate.net |
| DTA/DSC | Endothermic peak (sublimation) | 263 - 268 | researchgate.net |
Chemometric and Multivariate Data Analysis in Chemical Systems
Chemometrics and multivariate data analysis are powerful statistical tools used to extract meaningful information from complex chemical data. wichita.edunih.gov These approaches are highly applicable to the analysis of spectroscopic and chromatographic data generated for isonicotinic acid potassium salt, particularly in the context of quality control and process monitoring.
In the analysis of isonicotinic acid potassium salt, multiple analytical techniques may be employed, generating large and complex datasets. Multivariate data analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be used to analyze this data to identify patterns, classify samples, and build predictive models for quality parameters. nih.gov
For instance, spectroscopic data from techniques like infrared (IR) or Raman spectroscopy obtained from different batches of isonicotinic acid potassium salt can be analyzed using PCA to identify batch-to-batch variations and detect any out-of-specification products. PLS can be used to develop calibration models to predict the concentration of the active ingredient or impurities from the spectroscopic data, offering a rapid and non-destructive method for quality control.
Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of isonicotinic acid have utilized regression analysis to correlate the physicochemical properties of the molecules with their biological activity. researchgate.netnih.gov This demonstrates the application of multivariate analysis in understanding the chemical system of isonicotinic acid derivatives. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to yield information about electron densities, energies, and other molecular properties. aip.org For isonicotinic acid and its derivatives, these calculations have been instrumental in characterizing their electronic structure and predicting reactivity.
For instance, studies on isonicotinic acid derivatives have employed both ab initio and Density Functional Theory (DFT) methods to determine properties like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔEg). aip.org These frontier orbitals are crucial in predicting a molecule's reactivity, as they indicate its ability to donate or accept electrons. Information about the charge density distribution and sites of chemical reactivity can be further visualized by mapping the electron density isosurface with the electrostatic potential surface (ESP). nih.gov
Density Functional Theory (DFT) has become a primary tool for studying the molecular structure and reactivity of compounds related to isonicotinic acid. dergipark.org.tr DFT methods, such as those using the B3LYP functional, are employed to optimize molecular geometries, determine energetic parameters like HOMO-LUMO gaps, and calculate electronic properties such as dipole moments and atomic charges. dergipark.org.trresearchgate.net These calculations are vital for comparing theoretical structural parameters with experimental data and for understanding the relationship between a molecule's structure and its chemical or biological activity. dergipark.org.tr
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used alongside DFT to provide a deeper understanding of molecular properties. For derivatives of isonicotinic acid, ab initio and DFT calculations have been used to investigate molecular structure, conformational stability, and electronic properties. aip.org
In a study on isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide, both ab initio (Hartree-Fock) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set were used to calculate properties for its different stable conformers. aip.org The results provided values for dipole moment, polarizability, and first static hyperpolarizability, offering insights into the molecule's behavior in electric fields and its potential for non-linear optical applications. aip.org
| Conformer | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
|---|---|---|
| C1 | 2.44 | 2.60 |
| C2 | 7.74 | 7.42 |
| C3 | 7.75 | 7.41 |
| C4 | 6.58 | 6.36 |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. This technique allows researchers to observe the conformational changes and dynamic interactions of molecules in different environments, such as in aqueous solution.
While specific MD simulation studies on isonicotinic acid potassium salt are not prominent in the literature, the methodology is well-suited for investigating such systems. An MD simulation of isonicotinate (B8489971) and potassium ions in water could reveal key information about:
Solvation Structure: How water molecules arrange around the isonicotinate anion and the potassium cation.
Ion Pairing: The extent and dynamics of the association between the K+ ion and the carboxylate group of the isonicotinate.
Conformational Dynamics: The flexibility of the isonicotinate anion, including the rotation around the C-C bond connecting the carboxylate group to the pyridine (B92270) ring.
Transport Properties: Calculation of properties like diffusion coefficients for the individual ions.
MD simulations have been successfully applied to study the association processes in aqueous solutions of other drug-like compound salts, providing insights into the initial stages of assembly and the crucial role of counterions and hydrogen bonding motifs. mdpi.com Such an approach would be invaluable for understanding the behavior of isonicotinic acid potassium salt at the molecular level.
Mechanistic Investigations of Reaction Pathways and Energy Profiles
Understanding the detailed mechanism of a chemical reaction involves mapping the potential energy surface, identifying transition states, and calculating energy barriers. Computational chemistry is essential for these investigations.
For derivatives of isonicotinic acid, mechanistic studies have often been linked to their biological activity. For example, the oxidative pathways of isonicotinic acid hydrazide (isoniazid) have been investigated to understand its metabolism and mode of action. nih.gov These studies show that the oxidation of isoniazid (B1672263) can generate reactive species like superoxide (B77818) and that the reaction pathways are influenced by factors like the presence of metal ions. nih.gov The different oxidative pathways observed for isoniazid compared to its meta-isomer are attributed to the resonance stabilization of its acyl intermediate. nih.gov
Computational approaches, such as DFT, are frequently used to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a fundamental understanding of why certain pathways are favored over others.
Structure-Reactivity Relationship Elucidation through Computational Analysis
Elucidating the relationship between a molecule's structure and its reactivity is a cornerstone of medicinal and materials chemistry. Computational analysis plays a pivotal role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) studies.
In the context of isonicotinic acid derivatives, QSAR studies have been performed to correlate molecular descriptors with antimicrobial activity. researchgate.net In these studies, the structures of various isonicotinyl hydrazide derivatives are first optimized using computational methods (e.g., semiempirical PM3). researchgate.net Then, a wide range of molecular descriptors, representing electronic properties (like HOMO/LUMO energies), steric factors, and lipophilicity, are calculated. By using statistical methods to correlate these descriptors with experimentally determined biological activity, predictive models can be built. researchgate.net This approach helps in identifying the key structural features that govern the activity of the compounds, thereby guiding the design of new, more potent analogues. nih.gov
Application of Machine Learning and Artificial Intelligence in Chemical Research
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, particularly in drug discovery. These methods can analyze large datasets to identify patterns and build predictive models that accelerate the design of new molecules with desired properties.
Research on isonicotinic acid derivatives has successfully utilized ML for the rational design of new antitubercular agents. nih.govresearchgate.net Advanced ML methods were used to develop predictive models based on a large dataset of compounds tested against Mycobacterium tuberculosis. nih.govnih.gov These models demonstrated high predictive accuracy in cross-validation and on independent test sets. nih.gov
| Model Type | Performance Metric | Value |
|---|---|---|
| Regression Models | Coefficient of Determination (q²) | 0.7 - 0.8 |
| Classification Models | Balanced Accuracy (BA) | ~80% (Cross-validation) |
| Binary Classifiers | Balanced Accuracy (BA) | 61% - 78% (5-fold cross-validation) |
| Test Set Validation | Balanced Accuracy (BA) | 67% - 79% |
These validated models were then used to screen a virtual chemical library, leading to the identification and subsequent synthesis of novel compounds. nih.gov Experimental testing confirmed that the compounds predicted to be active by the ML models indeed showed activity, with some even demonstrating efficacy against multidrug-resistant strains. nih.govresearchgate.net This approach exemplifies how AI and ML can significantly streamline the discovery pipeline for new therapeutic agents based on the isonicotinic acid scaffold.
Coordination Chemistry and Ligand Properties of Isonicotinate
Isonicotinate (B8489971) as a Ligand in Metal Complex Formation
Isonicotinate, the conjugate base of isonicotinic acid, is a versatile ligand in coordination chemistry due to its ability to coordinate with metal ions in various modes. chemguide.co.uklibretexts.orgaskiitians.com The ligand possesses two primary donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows it to act as a monodentate ligand, typically binding through the nitrogen atom, or as a bridging ligand, connecting multiple metal centers to form coordination polymers. researchgate.netresearchgate.netacs.org
The coordination of isonicotinate can lead to the formation of diverse structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netacs.org For example, in a copper(II) coordination polymer, isonicotinamide, a derivative, acts as a bridging ligand. researchgate.net Similarly, isonicotinate has been shown to link silver(I) triangles to form an unusual polymeric structure. The flexible coordination behavior of isonicotinate is crucial in crystal engineering, where it is used to construct metal-organic frameworks (MOFs) with specific topologies and properties. nih.govacs.org A notable example is a microporous coordination polymer, Co₃(ina)₄(OH)(C₂H₅OH)₃·C₂H₅OH·(H₂O)₃, where 'ina' represents isonicotinate, which forms stable structures with cobalt clusters. nih.gov
The specific coordination mode adopted by the isonicotinate ligand can significantly influence the geometry of the resulting metal complex. The flexible coordination sphere of metals like silver(I) allows for a variety of geometries, including linear, trigonal, tetrahedral, and octahedral, often dictated by the coordination properties of the ligands. researchgate.net
Table 1: Examples of Isonicotinate-Containing Coordination Polymers and their Structural Features
| Compound Formula | Metal Ion | Isonicotinate Role | Structural Dimension | Reference |
| [Mn₂(L²)(N₃)₃]n (L² = isonicotinate) | Mn(II) | Coligand | 3D Framework | acs.org |
| Co₃(ina)₄(OH)(C₂H₅OH)₃·C₂H₅OH·(H₂O)₃ | Co(II) | Bridging Ligand | 3D Polymer | nih.gov |
| Polymer of Ag₃ triangles linked by isonicotinate | Ag(I) | Bridging Ligand | 1D Polymer | |
| [Cu(Ina)₂(NO₃)₂] (Ina = isonicotinamide) | Cu(II) | Bridging Ligand | 1D Polymer | researchgate.net |
Rational Design and Synthesis of Isonicotinic Acid-Derived Ligands
Isonicotinic acid and its derivatives, particularly isonicotinic acid hydrazide (isoniazid), serve as fundamental building blocks for the rational design and synthesis of more complex and functional ligands. nih.govmdpi.comresearchgate.net Researchers modify the basic isonicotinic acid structure to create ligands with tailored properties for applications in areas such as medicinal chemistry and materials science. acs.orgnih.govrsc.org
One common strategy involves the condensation of isonicotinohydrazide with various aldehydes and ketones to produce Schiff base ligands. researchgate.netnih.gov These Schiff bases often exhibit enhanced biological activity and possess multiple donor sites, allowing them to act as multidentate chelating agents for transition metals like Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.netnih.gov For instance, N'-(2-cyanoacetyl)isonicotinohydrazide was synthesized from isonicotinic hydrazide and found to form stable 1:1 complexes with several transition metals. nih.gov
The design process often employs computational methods, such as machine learning and molecular docking, to predict the activity of new derivatives before synthesis. nih.govresearchgate.netscispace.com This approach was used to design novel isonicotinic acid hydrazide derivatives with potential antitubercular activity by screening a virtual chemical library to identify the most promising compounds for synthesis and testing. nih.govresearchgate.net Another design avenue involves incorporating isonicotinic acid into larger structures to create functional materials, such as magnetically recoverable nanocatalysts. rsc.org In one study, isonicotinic acid was used to modify iron oxide nanoparticles, which were then functionalized with a copper(II) complex to create a catalyst for alcohol oxidation and nitrophenol reduction. rsc.org
Influence of Ligand Architecture on Metal Complex Geometry and Electronic Properties
The coordination geometry, in turn, influences the electronic properties of the complex. Subtle changes in the ligand can affect the d-orbital splitting of the metal center, which alters the complex's magnetic and spectroscopic characteristics. nih.gov In a study of mixed-ligand Schiff base complexes containing isonicotinohydrazide, the geometry of the complexes was confirmed using theoretical investigations with Density Functional Theory (DFT), which also helped to elucidate their electronic structures, including Frontier Molecular Orbitals (FMOs). researchgate.net
Furthermore, the electronic properties of the ligand itself, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role. nih.gov DFT calculations have shown that ligands like N'-(2-cyanoacetyl)isonicotinohydrazide have higher HOMO and lower LUMO energies than their corresponding metal complexes, indicating an electron-donating character that is central to the metal-ligand interaction. nih.gov This interplay between ligand architecture and electronic structure is key to designing materials with desired optical, magnetic, or catalytic functions.
Metal-Ligand Interactions and Bonding Analysis
The interaction between a metal ion and an isonicotinate-derived ligand is a classic example of a Lewis acid-base reaction, where the ligand donates electron pairs to the metal center. libretexts.orglibretexts.org The resulting coordinate covalent bonds can be analyzed using both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netresearchgate.netdergipark.org.tr These studies provide detailed insights into the nature of the chemical bond, including orbital contributions and charge distribution.
DFT calculations are frequently used to optimize the geometry of metal complexes and to analyze their electronic structure. researchgate.netresearchgate.netmdpi.com This analysis includes the calculation of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic transitions within the complex. nih.gov The energy gap between the HOMO and LUMO can be correlated with the stability and reactivity of the compound. nih.gov For example, in a study of a nicotinic hydrazide based Schiff base, the HOMO-LUMO energy gap was calculated to be 3.9071 eV, and other quantum chemical parameters like electronegativity, chemical potential, and global hardness were also determined to understand its chemical behavior. nih.gov
Mulliken atomic charge analysis, another computational tool, reveals the charge distribution across the molecule, identifying which atoms are electron-deficient or electron-rich. nih.gov This information helps to understand the bonding interactions, showing, for instance, that in many isonicotinohydrazide derivatives, the nitrogen and oxygen atoms are the primary sites of coordination due to their negative charges or available lone pairs. dergipark.org.trnih.gov The bonding is typically characterized by σ-donation from the ligand's filled orbitals to the metal's empty orbitals, and in some cases, π-back-donation from the metal's d-orbitals to the ligand's empty π* orbitals, which can strengthen the metal-ligand bond. nih.gov
Table 2: Calculated Quantum Chemical Parameters for a Nicotinic Hydrazide Based Schiff Base
| Parameter | Value (eV) |
| HOMO Energy | -6.4052 |
| LUMO Energy | -2.4978 |
| Energy Gap (LUMO-HOMO) | 3.9071 |
| Ionization Energy (I) | 6.4052 |
| Electron Affinity (A) | 2.4978 |
| Electronegativity (χ) | 4.451 |
| Chemical Potential (μ) | -4.451 |
| Global Hardness (η) | 1.954 |
| Electrophilicity Index (ω) | 5.0694 |
| Data sourced from theoretical DFT calculations. nih.gov |
Studies on Spin State Transitions in Isonicotinate-Containing Coordination Compounds
Coordination compounds of transition metals, particularly iron(II) and iron(III), can exhibit a phenomenon known as spin transition or spin crossover (SCO), where the central metal ion switches between a low-spin (LS) and a high-spin (HS) state. beilstein-journals.orgmdpi.com This transition can be triggered by external stimuli such as changes in temperature, pressure, or by light irradiation. beilstein-journals.orgyoutube.com The presence of isonicotinate-derived ligands can be instrumental in creating the specific ligand field environment necessary for SCO to occur. acs.orgnih.gov
The spin state of a metal complex is determined by the balance between the ligand field splitting energy and the electron spin pairing energy. beilstein-journals.orgmdpi.com Ligands derived from isonicotinic acid can be designed to create a ligand field strength that is close to the spin-pairing energy, making the LS and HS states energetically accessible. youtube.com The magnetic properties of the complex change dramatically during a spin transition, as the number of unpaired electrons changes. libretexts.orgfiveable.meiitk.ac.in For instance, an octahedral iron(II) complex (d⁶ configuration) will be diamagnetic (0 unpaired electrons) in the LS state and paramagnetic (4 unpaired electrons) in the HS state.
Magnetic susceptibility measurements are a primary tool for studying these transitions. acs.orgnih.gov In a manganese(II) azido (B1232118) coordination polymer containing isonicotinate as a coligand, magnetic studies revealed dominant antiferromagnetic coupling. acs.org Another study on a cobalt(II) porous coordination polymer with isonicotinate ligands also showed a dominant antiferromagnetic coupling between the metal ions. nih.gov While these specific examples show antiferromagnetism, the principle of using ligands to mediate magnetic interactions is central. By carefully selecting and modifying isonicotinate-derived ligands, it is possible to tune the critical temperature of the spin transition, which is a key goal in the design of molecular switches and sensors. beilstein-journals.orgrsc.org For example, studies on mixed-ligand iron(III) complexes have shown that subtle changes in the ligand structure can shift a complex from being purely low-spin to exhibiting thermal spin crossover. rsc.org
Catalytic Applications and Mechanistic Insights
Role of Isonicotinicacidpotassiumsalt Derivatives in Homogeneous Catalysis
Derivatives of isonicotinic acid serve as crucial ligands and, in some cases, as catalysts themselves in homogeneous catalysis. Their ability to coordinate with a variety of metal centers allows for the fine-tuning of the electronic and steric properties of the resulting complexes, influencing their catalytic activity and selectivity.
One significant application is in palladium-catalyzed cross-coupling reactions. For instance, a Pd(0)-catalyzed arylation protocol has been developed for the C-H functionalization of isonicotinic acid amides. scispace.com This method provides an efficient route to synthesize structurally diverse arylated isonicotinic acid derivatives, which are important building blocks in medicinal chemistry. scispace.com
Furthermore, isonicotinate (B8489971) esters have been employed as organocatalysts. In one study, tert-butyl isonicotinate was found to catalyze the decarboxylative borylation of aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters under base-free conditions. researchgate.net This reaction offers a novel method for converting readily available carboxylic acids into valuable boronate esters. researchgate.net The catalytic system is believed to proceed through the coupling of an aryl radical with a pyridine-stabilized boryl radical. researchgate.net
A novel approach utilizes a combination of tetraalkoxydiboron(4) with an isonicotinate cocatalyst to achieve transition-metal-like catalysis. chemrxiv.org This system enables an efficient and broad-scope [3+2] cycloaddition of cyclopropanes and alkenes under metal-free conditions, expanding the utility of previously challenging substrates. chemrxiv.org
Table 1: Examples of Homogeneous Catalysis using Isonicotinic Acid Derivatives
| Catalytic System | Reaction Type | Substrates | Key Findings | Reference |
| Pd(0)/PR₃ | C-H Arylation | Isonicotinic acid amides, Aryl bromides | First example of C-H functionalization at the 4-position of the pyridine (B92270) ring. | scispace.com |
| tert-butyl isonicotinate | Decarboxylative Borylation | Aryl/Alkenyl N-hydroxyphthalimide esters | Metal-free conversion of carboxylic acids to boronate esters. | researchgate.net |
| B₂(pin)₂ / Isonicotinate | [3+2] Cycloaddition | Cyclopropyl ketones, Alkenes | Metal-free system with broad substrate scope, including previously unusable substrates. | chemrxiv.org |
Role of this compound Derivatives in Heterogeneous Catalysis
In heterogeneous catalysis, isonicotinic acid and its salts are primarily used as linkers or surface modifiers to create robust and recyclable catalysts. Their bifunctional nature (N-donor from the pyridine ring and O-donor from the carboxylate) makes them excellent building blocks for metal-organic frameworks (MOFs) and for anchoring catalytic complexes onto solid supports. acs.org
Metal-Organic Frameworks (MOFs): Isonicotinic acid is frequently used as an organic linker to construct MOFs with catalytic properties. diva-portal.org These materials possess high surface areas and well-defined pore structures, making them effective catalysts. europa.eu For example, a novel mixed-linker Fe-based MOF incorporating isonicotinic acid was synthesized and shown to be a multifunctional bio-photocatalyst. doi.org Additionally, a chromium-based MOF was modulated with isonicotinic acid, which resulted in smaller particle sizes and an increased surface area, enhancing its photocatalytic activity. bcrec.id
Supported Catalysts: A significant strategy involves grafting isonicotinic acid onto the surface of magnetic nanoparticles (e.g., Fe₃O₄) to create a platform for anchoring active metal complexes. stmjournals.com This approach combines the catalytic activity of the metal complex with the ease of separation and recyclability offered by the magnetic support. stmjournals.comrsc.org Copper(II) and Nickel(II) Schiff base complexes have been successfully immobilized on isonicotinic acid-functionalized Fe₃O₄ nanoparticles. stmjournals.comrsc.org These heterogeneous nanocatalysts have demonstrated high efficiency and stability in reactions such as the oxidation of alcohols and the reduction of nitrophenols. stmjournals.comrsc.orgresearchgate.net The isonicotinate acts as a capping agent and a bridge between the nanoparticle surface and the catalytic center. rsc.org
Table 2: Isonicotinic Acid Derivatives in Heterogeneous Systems
| Catalyst Type | Role of Isonicotinate | Example Application | Key Advantage | Reference(s) |
| Metal-Organic Framework (MOF) | Organic Linker / Modulator | Photocatalytic degradation of methylene (B1212753) blue | High surface area, tunable pore structure, enhanced activity. | doi.orgbcrec.id |
| Supported Nanoparticle (Fe₃O₄@ISNA) | Surface Anchoring Ligand | Alcohol oxidation, Nitrophenol reduction | Magnetic recoverability, high stability, reusability. | stmjournals.comrsc.org |
| Modified Titania (TiO₂-CoPc(isa)₂) | Bridging Ligand | Photocatalytic degradation of benzene (B151609) | Enhanced electronic structure, improved photosensitizer-catalyst interaction. | scispace.comdlsu.edu.ph |
Electrocatalytic Applications and Redox Properties
Isonicotinic acid derivatives are integral to various electrocatalytic systems, acting as surface modifiers, components of electroactive polymers, and ligands that influence the redox properties of metal centers.
A notable application is the electrosynthesis of isonicotinic acid itself from pyridine and carbon dioxide. a-z.lu This process can be facilitated by electrocatalysts, such as a modified Cu/CuₓO/Ni electrode, which reduces CO₂ to its radical anion (CO₂•⁻). academie-sciences.fr This reactive species then carboxylates pyridine to form isonicotinic acid. academie-sciences.fr The redox behavior of various complexes used as catalysts for this transformation has been studied, revealing the dual role of the activated CO₂ in the reaction mechanism. a-z.luresearchgate.net
Poly(isonicotinic acid) (PINA) films have been used to modify electrode surfaces. A carbon paste electrode modified with a PINA film and incorporating Ni(II) and Co(II) ions showed high electrocatalytic activity and stability for methanol (B129727) oxidation in alkaline solutions. The polymer film serves as a support for the bimetallic catalytic sites. Similarly, a MOF-derived NiO/Ni@C composite further modified with electropolymerized isonicotinic acid was used to create a sensitive electrochemical sensor. acs.org
The redox properties of metal complexes containing isonicotinate ligands are often investigated using cyclic voltammetry. Studies on isonicotinate-bridged dicobaloxime complexes revealed two distinct redox couples, Co(III)/Co(II) and Co(II)/Co(I), which are crucial for their activity as electrocatalysts in proton reduction. rsc.org The cyclic voltammetry of isonicotinic acid hydrazide has also been investigated to understand its electrochemical oxidation behavior. orientjchem.org
Photocatalytic Applications and Light-Induced Reactivity
The incorporation of isonicotinic acid derivatives into molecular and material structures has led to the development of advanced photocatalytic systems that can harness light energy to drive chemical reactions.
A key area of research is the modification of semiconductor materials like titanium dioxide (TiO₂). A cobalt(II) phthalocyanine (B1677752) complex with axial isonicotinic acid ligands, when incorporated on TiO₂, acts as a photosensitizer, enabling the degradation of benzene vapor under visible fluorescent lamp irradiation. scispace.comdlsu.edu.phresearchgate.netgrowingscience.com The isonicotinic acid serves as a rigid bridging ligand, attaching to the TiO₂ surface via its carboxylate group, which enhances the electronic interaction between the photosensitizer and the semiconductor, thereby improving the photocatalytic degradation rate compared to unligated complexes. scispace.comdlsu.edu.phgrowingscience.com Similarly, optimizing the anchoring of isonicotinic acid on TiO₂ nanoparticles is crucial for applications in dye-sensitized photocatalysis for green hydrogen production. unh.edu
Metal-organic frameworks (MOFs) built with or modulated by isonicotinic acid also exhibit significant photocatalytic activity. A Cr-based MOF modulated with isonicotinic acid was shown to be a visible-light-responsive photocatalyst for the degradation of methylene blue. bcrec.id The modulation increased the number of active sites, which contributed to the enhanced photocatalytic performance. bcrec.id
Furthermore, light can induce reactivity in donor-acceptor complexes involving isonicotinate derivatives. A catalytic platform for radical trifluoromethylation and alkylation has been designed where photoexcitation of an electron donor-acceptor (EDA) complex between a donor catalyst and an ethyl isonicotinate-derived acceptor initiates the catalytic cycle. nsf.gov
Design Principles for this compound-Derived Catalysts
The design of effective catalysts based on isonicotinic acid derivatives relies on several key principles that leverage the molecule's unique structural and electronic features.
Ligand Functionality and Coordination: Isonicotinic acid is a bifunctional N,O-donor ligand. acs.org This allows it to act as a versatile linker in MOFs or as a chelating/bridging ligand in metal complexes. The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to different types of metal centers, a principle utilized in the rational construction of heterometallic MOFs. acs.org This dual functionality is a cornerstone for designing catalysts with specific geometries and electronic properties.
Surface Anchoring and Heterogenization: The carboxylate group provides a strong anchoring point to metal oxide surfaces like TiO₂ and Fe₃O₄. rsc.orgscispace.com This principle is fundamental to the design of heterogeneous catalysts, where active homogeneous complexes are immobilized on solid supports. This strategy imparts stability and recyclability to the catalyst while maintaining high activity. stmjournals.com
Electronic Tuning: The pyridine ring can influence the electronic environment of a metal center. The electron-withdrawing nature of the ring can be modified by substituents, allowing for the fine-tuning of the redox potential and reactivity of the catalytic metal center. This principle is applied in designing electrocatalysts and photocatalysts where electron transfer processes are critical. rsc.org
Structural Rigidity and Spacing: The rigid structure of the isonicotinate ligand is crucial in constructing porous materials like MOFs with well-defined and permanent cavities. europa.eu This allows for control over the size and shape selectivity of the catalytic reactions occurring within the pores.
Advanced Mechanistic Investigations in Catalytic Cycles
Understanding the detailed mechanisms of catalytic cycles involving isonicotinate derivatives is crucial for optimizing existing catalysts and designing new ones. A combination of experimental studies and computational methods, such as Density Functional Theory (DFT), has provided significant insights.
Radical-Mediated Pathways: In the isonicotinate-catalyzed decarboxylative borylation, mechanistic analysis suggests the reaction proceeds via the coupling of a transient aryl radical with a pyridine-stabilized persistent boryl radical. researchgate.net The activation of the substrate is proposed to occur through an intramolecular single-electron-transfer (SET) process within a pyridine-diboron-phthalimide adduct, which accounts for the base-free reaction conditions. researchgate.net Similarly, a radical relay catalysis mechanism, supported by computational studies, has been proposed for the diboron(4)/isonicotinate-catalyzed [3+2] cycloaddition, where the isonicotinate cocatalyst reversibly mediates the transfer of boronyl radicals. chemrxiv.org
Electrocatalytic Mechanisms: For the electrosynthesis of isonicotinic acid from CO₂ and pyridine, a detailed EC'C'C mechanism has been proposed. a-z.luacademie-sciences.fr This mechanism highlights the dual role of the electrochemically generated CO₂ radical anion (CO₂•⁻), which both reduces pyridine to its radical anion and subsequently carboxylates it. a-z.luresearchgate.net
DFT and Computational Studies: DFT calculations have been instrumental in elucidating the structural and electronic properties of isonicotinate-based catalysts. For copper(II) complexes functionalized on magnetic nanoparticles, DFT and Time-Dependent DFT (TD-DFT) studies were performed to understand their spectral properties and catalytic efficiency in oxidation and reduction reactions. rsc.orgrsc.org These computational tools help to correlate the catalyst's structure with its observed activity. rsc.org
Photocatalytic Cycles: In dye-sensitized systems for water splitting, the catalytic cycle involves multiple steps including photoexcitation of a ruthenium complex containing bi-isonicotinic acid ligands, electron transfer to the TiO₂ substrate, and subsequent oxidation of water at the catalytic center. aip.org The isonicotinate ligands are crucial for anchoring the complex and facilitating the initial charge transfer event. aip.org
Advanced Materials Science Applications Non Clinical Focus
Integration into Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of potassium ions and pyridine-carboxylate ligands, such as isonicotinate (B8489971), is an area of growing interest for creating novel MOF structures with specific properties. While direct research on MOFs exclusively using potassium isonicotinate is emerging, the principles are well-established through studies on related potassium-based and pyridine-carboxylate-based MOFs.
The potassium ion (K⁺) can act as the metallic center in a MOF, offering advantages such as low cost and low toxicity compared to many p-block or d-block metals. nih.gov Research has demonstrated the synthesis of three-dimensional MOFs using potassium as the metallic center, linked by multitopic carboxylate ligands. nih.gov For instance, a novel 3D MOF has been synthesized using potassium ions and perylene-3,4,9,10-tetracarboxylate linkers. nih.gov
Similarly, pyridine-carboxylate ligands are widely used in MOF synthesis due to their ability to form strong coordination bonds and facilitate the construction of robust frameworks with diverse topologies. kashanu.ac.irnih.gov Research on a non-redox-metal potassium MOF based on pyridine-2,6-dicarboxylic acid ([C₇H₃KNO₄]n) highlights the potential of such materials. rsc.org This K-MOF was synthesized and applied as an organic anode for potassium-ion batteries, demonstrating a unique, reversible redox reaction and superior electrochemical performance aided by N–K/O–K coordination bonds. rsc.org The integration of both potassium ions and isonicotinate-like linkers offers a pathway to design MOFs with tailored pore sizes, high surface areas, and specific functionalities for applications in gas storage, catalysis, and ion conduction. nih.govrsc.org A key advantage of ionic MOFs is the potential for strong electrostatic interactions between the charged framework and guest molecules. rsc.org
Table 1: Examples of Potassium-Based or Pyridine-Carboxylate MOFs and Their Properties
| MOF System | Metal/Ligand | Key Finding/Application | Reference |
|---|---|---|---|
| K-MOF | Potassium / Pyridine-2,6-dicarboxylic acid | Applied as a long-cycle life anode for potassium-ion batteries, showing a high average specific capacity of 115 mAh g⁻¹ at 100 mA g⁻¹ for 300 cycles. | rsc.org |
| K-MOF | Potassium / Perylene-3,4,9,10-tetracarboxylate | Exhibits intense green photoluminescence and potential as a humidity actuator. | nih.gov |
| MOF-808-SO₃K | Zirconium / 4-sulfobenzoic acid potassium salt | A single-ion conducting MOF with potassium ion conductivity of 3.1 × 10⁻⁵ S/cm at 303 K, suitable for solid-state electrolytes. | ncku.edu.tw |
Development of Nanocomposite Materials for Specific Chemical Functions
A key area of development is in anode materials for potassium-ion batteries (KIBs). rsc.org Researchers have developed a composite anode material by coupling a novel N-containing carboxylate salt, K₂C₁₂H₆N₂O₄ (K-DCA), with nitrogen-doped reduced graphene oxide (NrGO). rsc.org This composite, K-DCA-NrGO, demonstrates a high specific capacity of 225.25 mAh g⁻¹ and enhanced capacity retention during long-term cycling. rsc.org The graphene oxide component provides a conductive and mechanically robust matrix that mitigates issues like large volume changes during the potassiation/depotassiation process, which is a common challenge for KIB anode materials. nih.gov The organic salt component provides the active sites for reversibly reacting with potassium ions. rsc.org
The synergy between the components is crucial. The conductive carbon matrix ensures efficient electron transport, while the organic salt offers high theoretical capacity. oaepublish.com For example, in a layered potassium titanium niobate (KTiNbO₅) and reduced graphene oxide (rGO) nanocomposite, the rGO network enhances the electrochemical performance of the KTiNbO₅ nanoparticles by providing electrical conductivity. nih.gov This approach demonstrates how combining an organic potassium salt or a potassium-containing inorganic material with a carbon nanostructure can lead to high-performance materials for specific functions like energy storage.
Table 2: Performance of Nanocomposites Incorporating Potassium Salts for K-Ion Batteries
| Nanocomposite Material | Components | Specific Function | Reported Performance | Reference |
|---|---|---|---|---|
| K-DCA-NrGO | K₂C₁₂H₆N₂O₄ / Nitrogen-doped reduced graphene oxide | Anode for K-ion batteries | High specific capacity of 225.25 mAh g⁻¹; increased capacity retention. | rsc.org |
Design of Functional Materials with Tunable Properties
The chemical structure of isonicotinic acid potassium salt allows for its use in designing functional materials where properties can be tuned for specific applications. The ability to modify and functionalize materials at the molecular level is a cornerstone of modern materials science.
One significant application is in the development of organic electrode materials for rechargeable batteries. rsc.org Organic compounds are attractive because their properties are highly tunable through synthetic chemistry, and they can be sourced from abundant, sustainable materials. rsc.org A carboxylate- and pyridine-based organic salt, for example, can be designed as an anode material where the redox plateaus and specific capacity are determined by the molecular structure. rsc.org
Another example of tunability is seen in potassium-doped graphitic carbon nitride (g-C₃N₄). researchgate.net While not directly using isonicotinic acid, this research shows that doping a material with potassium can systematically tune its electronic properties. By controlling the concentration of potassium, the conduction band (CB) and valence band (VB) potentials of g-C₃N₄ could be tuned significantly. researchgate.net This band-gap tuning resulted in enhanced visible-light-driven photocatalytic performance for degrading pollutants. researchgate.net The addition of potassium also inhibited crystal growth and increased the separation rate for photogenerated electrons and holes, demonstrating a multi-faceted improvement of the material's function. researchgate.net
Furthermore, in substituted layered ferrates, the substitution of different metals and the resulting potassium deficit can be used to tune the material's magnetic properties and potassium-ion conductivity. researchgate.net This highlights a broader principle where the incorporation of potassium within a crystal lattice, often balanced by anionic groups similar to isonicotinate, allows for the fine-tuning of critical material properties like ion mobility and magnetism. researchgate.net
Table 3: Examples of Functional Materials with Tunable Properties Involving Potassium
| Material System | Tuning Mechanism | Tunable Property | Application | Reference |
|---|---|---|---|---|
| K-DCA-NrGO Anode | Molecular design of organic salt & composite structure | Specific capacity, redox potential, cycle life | K-ion batteries | rsc.org |
| Potassium doped g-C₃N₄ | Varying potassium concentration | Electronic band gap, surface area | Photocatalysis | researchgate.net |
Future Directions and Emerging Research Avenues
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural and chemical properties of the isonicotinic acid scaffold, characterized by its pyridine (B92270) ring and a carboxylic acid group at the 4-position, make it a versatile building block for a multitude of applications across various scientific disciplines. wikipedia.org The potassium salt enhances its utility by modifying its solubility and reactivity, opening doors for novel interdisciplinary research.
One of the most promising areas is in materials science and supramolecular chemistry . The conjugate base of isonicotinic acid is known to form coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions. wikipedia.org This capability presents significant opportunities for designing new materials with tailored properties. Future research could focus on synthesizing novel MOFs using isonicotinic acid potassium salt with various metal centers to create materials for gas storage, catalysis, and separation technologies. The interaction between potassium ions and other organic molecules could also be explored for the development of novel organic anode materials for potassium-ion batteries. mdpi.com Furthermore, the principles of supramolecular chemistry can be applied to design complex architectures and molecular devices based on isonicotinic acid derivatives. wikipedia.org
In the field of coordination chemistry , isonicotinic acid has been shown to form complexes with a range of metal ions, including actinides like Uranium (VI), Neptunium (VI), and Plutonium (VI). nih.gov These studies provide a foundation for future investigations into the coordination behavior of isonicotinic acid potassium salt with other transition metals and lanthanides. Such research could lead to the development of new catalysts, magnetic materials, and luminescent probes.
Furthermore, the role of isonicotinic acid as an organocatalyst is an emerging area of interest. chemicalbook.comchempanda.com It has been utilized in multi-component condensation reactions to synthesize complex heterocyclic compounds. chemicalbook.comchempanda.com Interdisciplinary collaborations between organic chemists and computational scientists could lead to the rational design of more efficient catalytic systems based on the isonicotinic acid scaffold for a wider range of organic transformations. The intersection with agrochemicals also presents a field ripe for exploration, leveraging the known biological activity of pyridine-based compounds to develop new, effective agricultural products. chemicalbook.comchempanda.com
Table 1: Interdisciplinary Research Areas for Isonicotinic Acid Potassium Salt
| Research Area | Potential Applications | Key Concepts |
|---|---|---|
| Materials Science | Gas storage, catalysis, separation technologies, battery materials. | Metal-Organic Frameworks (MOFs), Coordination Polymers, Supramolecular Chemistry. |
| Coordination Chemistry | Catalysts, magnetic materials, luminescent probes. | Actinide complexes, transition metal coordination, ligand design. |
| Organocatalysis | Synthesis of complex heterocyclic compounds. | Multi-component reactions, catalyst design. |
| Agrochemicals | Development of new pesticides and herbicides. | Bioactivity of pyridine derivatives. |
Advancements in Methodological Development for Chemical Research
Progress in chemical research is intrinsically linked to the development of new and improved methodologies for synthesis and analysis. For isonicotinic acid and its derivatives, future advancements are anticipated in both of these domains.
In the realm of chemical synthesis , while traditional methods for producing isonicotinic acid are well-established, there is a growing interest in developing more sustainable and efficient "green" chemistry approaches. nih.gov Enzymatic synthesis, which utilizes biocatalysts to perform reactions under mild conditions, is a promising alternative to conventional chemical methods that often require high temperatures and harsh reagents. nih.gov Future research could focus on identifying or engineering enzymes capable of selectively synthesizing isonicotinic acid and its derivatives, potentially leading to more environmentally friendly and cost-effective production processes.
Regarding analytical methodologies , techniques such as High-Performance Liquid Chromatography (HPLC) are already widely used for the analysis of isonicotinic acid and its derivatives. sielc.comunesp.brnih.gov Future developments could involve the creation of more sensitive and rapid analytical methods, perhaps by coupling HPLC with advanced detectors like mass spectrometry. unesp.br The development of new stationary phases for mixed-mode chromatography could also enhance the separation and analysis of these compounds. sielc.com Spectrophotometry and titration remain valuable for quantification, and advancements in these techniques could lead to more accurate and efficient analysis. natural-sciences.ruscribd.com
Computational chemistry and modeling are poised to play an increasingly significant role. Quantitative Structure-Activity Relationship (QSAR) studies have been effectively used to predict the biological activity of isonicotinic acid hydrazide derivatives. kuleuven.beresearchgate.net Future methodological advancements will likely involve the use of more sophisticated computational tools, including machine learning and artificial intelligence, to design novel compounds with desired properties and to better understand their mechanisms of action. nih.gov These in silico approaches can accelerate the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Methodological Advancements in Isonicotinic Acid Research
| Methodology | Area of Advancement | Potential Impact |
|---|---|---|
| Chemical Synthesis | Enzymatic and biocatalytic processes. | Greener, more sustainable, and cost-effective production. |
| Analytical Chemistry | Advanced HPLC-MS techniques, novel stationary phases. | Increased sensitivity, speed, and accuracy of analysis. |
| Computational Modeling | QSAR, machine learning, artificial intelligence. | Rational drug design, prediction of biological activity, accelerated discovery. |
Prognosis for Novel Compound Discovery and Application beyond Current Scope
The isonicotinic acid scaffold serves as a valuable starting point for the discovery of novel compounds with a wide range of potential applications. The future prognosis for the discovery and application of new derivatives of isonicotinic acid potassium salt is highly promising, particularly in the fields of medicinal chemistry and materials science.
In medicinal chemistry , the isonicotinic acid hydrazide structure is a well-known pharmacophore, most notably in the antitubercular agent isoniazid (B1672263). unesp.br Researchers are actively exploring the synthesis of new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis and other microbial pathogens. kuleuven.beresearchgate.netresearchgate.net By modifying the core structure, it is possible to create novel compounds with enhanced antimicrobial, antifungal, and antiviral activities. kuleuven.be Recent studies have also investigated the potential of isonicotinic acid derivatives as anticancer agents, with some showing promising cytotoxic activity against various cancer cell lines. acs.org The fragment-based drug design approach, which utilizes small molecular fragments as building blocks for new drugs, is a powerful strategy for developing novel inhibitors targeting specific biological pathways. nih.gov
Beyond its traditional therapeutic roles, the isonicotinic acid moiety is being incorporated into novel molecular architectures to explore new biological activities. For instance, new derivatives of nicotinic acid, an isomer of isonicotinic acid, have been synthesized and shown to possess promising activity against Gram-positive bacteria. mdpi.com This suggests that similar explorations with the isonicotinic acid scaffold could yield new classes of antibacterial agents.
The application of isonicotinic acid derivatives is also expanding into new areas of biotechnology and bioorganic chemistry . The elucidation of metabolic pathways in plants and microorganisms is opening avenues for the metabolic engineering of high-value compounds. mdpi.com Understanding the biosynthesis of related compounds like nicotinic acid (Vitamin B3) can provide insights for developing biocatalytic routes to isonicotinic acid and its derivatives. wikipedia.org
The discovery of novel compounds is not limited to the biological realm. As mentioned earlier, the ability of isonicotinic acid to form coordination polymers and MOFs suggests a bright future in the development of advanced materials with unique electronic, optical, and porous properties.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing isonicotinic acid potassium salt, and how can purity be validated?
- Methodology : Synthesis typically involves neutralizing isonicotinic acid with potassium hydroxide in aqueous or alcoholic solvents. Post-synthesis, purification via recrystallization or column chromatography is recommended. Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity assessment (>95%), and elemental analysis to verify potassium content .
- Key Considerations : Ensure stoichiometric ratios are optimized to avoid residual reactants. Trace moisture can affect crystallinity; use anhydrous conditions if necessary .
Q. How should researchers characterize the physicochemical properties of isonicotinic acid potassium salt?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., ~210°C for potassium sorbate analogs) .
- Solubility : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH and temperature.
- Spectroscopic Data : Infrared (IR) spectroscopy for functional group identification (e.g., carboxylate bands at ~1600 cm⁻¹) and UV-Vis for absorption maxima .
Q. What safety protocols are critical when handling isonicotinic acid potassium salt in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE): gloves, lab coats, and goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers in cool, dry environments to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conflicting solubility data for isonicotinic acid potassium salt in literature be resolved?
- Methodology :
- Meta-Analysis : Systematically compare studies for variables like temperature, pH, and solvent purity using tools such as PRISMA guidelines .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., USP <921> for solubility testing) to isolate discrepancies.
- Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation states that may influence solubility .
Q. What experimental design frameworks (e.g., PICOT, FINER) are suitable for pharmacological studies involving isonicotinic acid potassium salt?
- Framework Application :
- PICOT : Structure studies around Population (e.g., in vitro cell lines like NCI-H23), Intervention (dose-response), Comparison (free acid vs. salt form), Outcome (bioavailability), and Time (exposure duration) .
- FINER Criteria : Ensure the research question is Feasible (e.g., scalable synthesis), Interesting (novel mechanisms), Novel (understudied pharmacokinetics), Ethical (cell-based vs. animal models), and Relevant (antimicrobial applications) .
Q. How can researchers address inconsistencies in reported biological activity of isonicotinic acid potassium salt across studies?
- Methodology :
- Dose-Response Analysis : Use Hill plots to compare efficacy thresholds (e.g., IC₅₀ values) and identify outliers.
- Batch Variability Testing : Analyze multiple synthesis batches for impurities (e.g., via LC-MS) that may modulate activity.
- Mechanistic Studies : Employ molecular docking or CRISPR screening to validate target interactions (e.g., enoyl-ACP reductase in tuberculosis studies) .
Q. What strategies optimize the formulation of isonicotinic acid potassium salt for enhanced stability in drug delivery systems?
- Approaches :
- Lyophilization : Assess residual moisture content post-freeze-drying using Karl Fischer titration.
- Excipient Screening : Test stabilizers like cyclodextrins or polyvinylpyrrolidone (PVP) via accelerated stability studies (40°C/75% RH for 6 months).
- Analytical Monitoring : Use X-ray diffraction (XRD) to detect polymorphic changes and Raman spectroscopy for real-time degradation tracking .
Data Presentation and Reproducibility
Q. How should researchers document experimental procedures for isonicotinic acid potassium salt to ensure reproducibility?
- Best Practices :
- Provide detailed synthesis protocols (molar ratios, solvent volumes) in Supplementary Information.
- Report instrument parameters (e.g., NMR spectrometer frequency, HPLC column type).
- Use standardized units (e.g., mM for concentration, °C for temperature) and reference materials (e.g., USP standards) .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?
- Methods :
- Probit Analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Survival Analysis : Use Kaplan-Meier curves for longitudinal in vivo studies .
Tables for Key Data
| Property | Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | ~210°C (dec.) | TGA | |
| Solubility in Water (25°C) | 50–60 mg/mL | Gravimetric Analysis | |
| Purity (HPLC) | ≥95% | Reverse-Phase HPLC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
